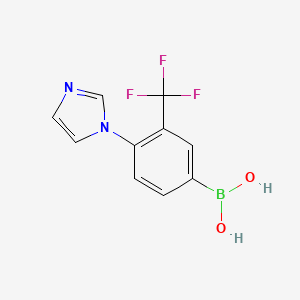
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenol.
Reduction: The major product is the reduced imidazole derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the trifluoromethyl group.
Applications De Recherche Scientifique
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzoic acid
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
Uniqueness
(4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid group. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the boronic acid group provides the ability to form reversible covalent bonds with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8BF3N2O2 |
|---|---|
Poids moléculaire |
255.99 g/mol |
Nom IUPAC |
[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)8-5-7(11(17)18)1-2-9(8)16-4-3-15-6-16/h1-6,17-18H |
Clé InChI |
RKEZLEIHCJRCKV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
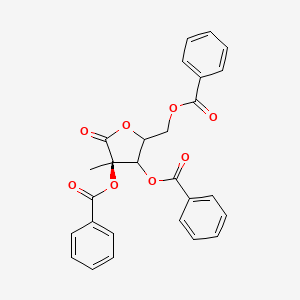
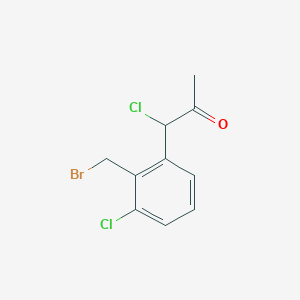
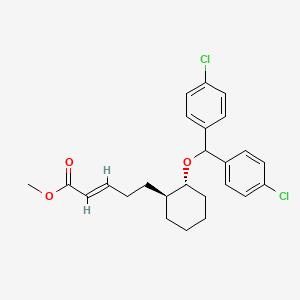


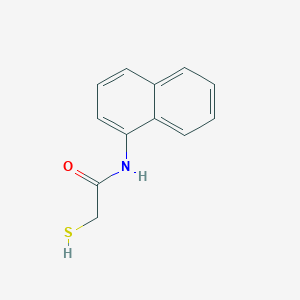

![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
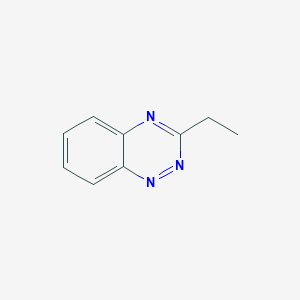
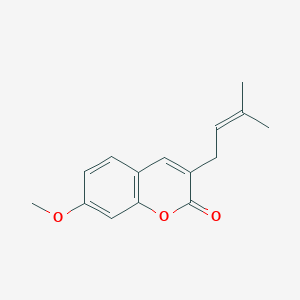

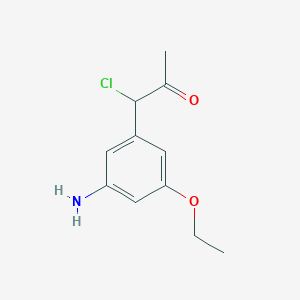
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
